Fmoc-Arg-OH

Minimal-Protection SPPS Peptide API manufacturing Green chemistry

This side-chain unprotected arginine derivative eliminates Pbf-mediated δ-lactam formation and its requisite high-TFA deprotection, enabling a 5.3-fold productivity increase in MP-SPPS. The free guanidine permits coupling in water, acetone, or methanol—ideal for green chemistry mandates and aggregation-prone sequences. Use the validated Fmoc-Arg(HCl)·OH salt and DIC/Oxyma protocol for lactam-free activation. Reduce TFA consumption ~9-fold per batch and minimize anti-solvent volumes.

Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
CAS No. 91000-69-0
Cat. No. B557077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg-OH
CAS91000-69-0
Molecular FormulaC21H24N4O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
InChIKeyDVBUCBXGDWWXNY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg-OH (CAS 91000-69-0): Technical Baseline and Structural Differentiation for Procurement in Solid-Phase Peptide Synthesis


Fmoc-Arg-OH (Nα-fluorenylmethoxycarbonyl-L-arginine, CAS 91000-69-0) is a class-protected amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS) in which the guanidine side-chain remains intentionally unprotected [1]. This distinguishes it from the industry-standard protected arginine derivatives—Fmoc-Arg(Pbf)-OH (CAS 154445-77-9), Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(Boc)₂-OH—which carry acid-labile side-chain protecting groups. Physicochemical benchmarks for the free-base form include a molecular weight of 396.4 g·mol⁻¹, melting point 145–150 °C (lit.), specific rotation [α]²⁰/D +8° to +10° (c = 1 in DMF), and HPLC purity typically ≥98% with commercial lots reaching 99.93% [2]. The absence of a side-chain protecting group fundamentally alters its coupling chemistry, solubility profile, and compatibility with minimal-protection SPPS strategies.

Why Fmoc-Arg-OH Cannot Be Interchanged with Protected Arginine Derivatives: Critical Substitution Risks for Peptide Synthesis Procurement


Arginine derivatives in Fmoc-SPPS are not functionally interchangeable because the side-chain protection state governs every dimension of process performance—coupling kinetics, side-reaction profiles, TFA deprotection burden, resin-loading fidelity, and final crude purity [1]. Fmoc-Arg(Pbf)-OH, the standard protected derivative, suffers from well-documented δ-lactam formation during activation that generates des-Arg deletion peptides and reduces yield, a problem severe enough that it has been described as making Fmoc-Arg(Pbf)-OH 'one of the most problematic amino acids' in SPPS [2]. Conversely, the unprotected guanidine of Fmoc-Arg-OH eliminates the TFA-intensive Pbf cleavage step entirely, enabling radically different process designs, but introduces its own activation-side reactions (intramolecular cyclization to Fmoc-Arg-lactam and dimerization) that demand specific coupling protocols [3]. Substituting one derivative for another without re-optimizing the entire coupling–deprotection–cleavage workflow predictably leads to failed syntheses, unacceptable impurity profiles, or economically non-viable productivity.

Fmoc-Arg-OH Procurement Evidence Guide: Quantified Performance Differentiation Against Protected Arginine Analogs


Minimal-Protection SPPS Enables 5.3-Fold Manufacturing Productivity Increase Over Conventional Protected-Amino-Acid SPPS

In a head-to-head process comparison conducted at Ferring Pharmaceuticals, the minimal-protection SPPS (MP-SPPS) strategy using side-chain unprotected Fmoc-Arg-OH achieved a 5.3-fold productivity increase for peptide Z manufacturing versus conventional SPPS employing side-chain protected amino acids such as Fmoc-Arg(Pbf)-OH [1]. The productivity gain originates from eliminating the high-concentration TFA global deprotection step required for Pbf removal, enabling peptide cleavage from the solid support using only 10% TFA in trifluorotoluene (TFT) instead of >90% TFA [2]. This radical reduction in TFA volume collapses the anti-solvent requirements for crude product precipitation and dramatically increases batch throughput.

Minimal-Protection SPPS Peptide API manufacturing Green chemistry Process intensification

Racemization-Free Resin Loading: Fmoc-Arg-OH Attaches to Wang Resin Without Epimerization or Double-Insertion Artifacts

Rubina et al. (2000) systematically investigated the direct attachment of Nα-Fmoc-arginine (protonated guanidine form, i.e., Fmoc-Arg-OH) to Wang polymer and demonstrated that the anchoring proceeds with neither racemization at the α-carbon nor attachment of a second arginine residue when optimized coupling conditions are employed [1]. A direct comparison of two coupling protocols—the carbodiimide method with 1-hydroxybenzotriazole (HOBt) additive versus a modified method using Castro's reagent (BOP)—established that the Castro's reagent method provides superior results for Fmoc-Arg-OH incorporation with maintained chiral integrity [2]. This finding is procurement-relevant because racemization during C-terminal amino acid loading is a well-known failure mode that can render an entire peptide synthesis campaign unusable.

Racemization control Wang resin loading Castro's reagent Chiral integrity

Solubility Profile Differentiation: Fmoc-Arg-OH Dissolves in Aqueous and Protic Solvents Unavailable to Pbf-Protected Analogs

Vendor-certified solubility data reveal a fundamental solvent-compatibility divergence between Fmoc-Arg-OH and Fmoc-Arg(Pbf)-OH. Fmoc-Arg-OH exhibits partial solubility in water and full solubility in acetone, methanol, and 1% acetic acid, in addition to polar aprotic solvents (DMF, DMSO, NMP) [1]. In contrast, Fmoc-Arg(Pbf)-OH is restricted to polar aprotic solvents (DMF, DMSO, NMP) and is insoluble in water and protic organic solvents . This difference arises because the bulky hydrophobic Pbf group dominates the solubility behavior of the protected derivative, whereas the free guanidine in Fmoc-Arg-OH confers compatibility with protic and partially aqueous media.

Solubility profile Solvent selection Coupling medium Process development

Mass Efficiency Advantage: Fmoc-Arg-OH Requires 39% Less Mass Per Molar Equivalent Than Fmoc-Arg(Pbf)-OH

The molecular weight difference between Fmoc-Arg-OH (396.4 g·mol⁻¹) and Fmoc-Arg(Pbf)-OH (648.8 g·mol⁻¹) means that for any given coupling stoichiometry, the mass of Fmoc-Arg(Pbf)-OH required is 1.64 times greater than that of Fmoc-Arg-OH. In a standard SPPS coupling employing 3.0 equivalents of amino acid relative to resin loading, this translates to 1,189 mg of Fmoc-Arg-OH versus 1,946 mg of Fmoc-Arg(Pbf)-OH per millimole of resin—a 757 mg (39%) mass reduction per coupling step. Over a multi-gram peptide synthesis campaign with multiple arginine residues, this mass differential compounds and directly reduces raw material procurement cost and waste generation.

Atom economy Mass efficiency Coupling stoichiometry Process cost

Elimination of TFA-Intensive Pbf Deprotection: Fmoc-Arg-OH Enables 10% TFA Cleavage Versus High-Concentration TFA Required by Fmoc-Arg(Pbf)-OH

Conventional SPPS using Fmoc-Arg(Pbf)-OH requires treatment with high-concentration trifluoroacetic acid (typically 90–95% TFA with scavengers) for 2–4 hours to achieve complete Pbf removal, a step that generates large volumes of hazardous acidic waste and can cause peptide modification (Trp alkylation, Ser/Thr O-sulfonation) [1][2]. In the MP-SPPS strategy enabled by Fmoc-Arg-OH, the absence of a side-chain protecting group reduces the cleavage/deprotection step to 10% TFA in trifluorotoluene (TFT), which quantitatively detaches the peptide from the solid support while preserving side-chain integrity [3]. The 10% TFA concentration represents an approximately 9-fold reduction in TFA consumption per batch.

TFA reduction Acid-labile deprotection Green SPPS Peptide cleavage

Fmoc-Arg-OH Best-Fit Application Scenarios: Where the Evidence Supports Prioritizing This Derivative for Procurement


Large-Scale Peptide API Manufacturing via Minimal-Protection SPPS (MP-SPPS)

When scaling peptide active pharmaceutical ingredient (API) production to kilogram or multi-kilogram batches, the 5.3-fold productivity increase demonstrated for MP-SPPS using Fmoc-Arg-OH [1] becomes the dominant economic driver. The combination of reduced TFA consumption (10% vs. ~95%), lower anti-solvent volumes, and smaller reactor footprint directly addresses the chronic productivity bottleneck of conventional SPPS. This scenario applies specifically to peptides where arginine residues are compatible with unprotected coupling conditions (i.e., sequences without competing nucleophilic side reactions at the guanidine group). Users should adopt the Fmoc-Arg(HCl)-OH salt form and DIC/Oxyma coupling protocol validated by Yang et al. to suppress lactam and dimer side reactions.

Green Chemistry Peptide Synthesis with Reduced Hazardous Solvent and Reagent Consumption

For laboratories and CROs subject to solvent substitution mandates (e.g., REACH restrictions on DMF and NMP), Fmoc-Arg-OH offers two green chemistry advantages simultaneously: (i) expanded solvent compatibility—including acetone, methanol, and aqueous mixtures—enabling replacement of reprotoxic polar aprotic solvents [2]; and (ii) the MP-SPPS strategy reduces TFA usage by approximately 9-fold per batch [3]. These combined solvent and reagent reductions align with the PMI (Process Mass Intensity) and E-factor improvement targets increasingly required by pharmaceutical sustainability programs.

Synthesis of Arginine-Rich Peptides Where Pbf Deprotection Causes Aggregation or Modification

Peptides containing multiple arginine residues (e.g., cell-penetrating peptides, antimicrobial peptides, heparin-binding domains) pose a dual challenge in conventional SPPS: the bulky Pbf group exacerbates on-resin aggregation during chain assembly, and the subsequent high-concentration TFA deprotection can cause irreversible peptide modification (Trp alkylation, Ser/Thr sulfonation) [4]. Fmoc-Arg-OH eliminates the Pbf group entirely, reducing steric bulk during chain elongation and avoiding the harsh acidic deprotection step. The racemization-free Wang resin loading validated by Rubina et al. [5] further supports the synthesis of C-terminal arginine peptides that are particularly sensitive to epimerization.

Peptide Syntheses Requiring Aqueous-Compatible or Mixed-Solvent Coupling Conditions

The partial water solubility of Fmoc-Arg-OH [6] enables coupling in solvent systems containing water, acetone, or methanol—conditions under which Fmoc-Arg(Pbf)-OH would precipitate or fail to dissolve. This is particularly valuable when the peptidyl-resin exhibits poor swelling in DMF or NMP, or when coupling to hydrophilic peptide sequences that are more accessible in partially aqueous media. The CookeChem datasheet confirms slight DMF solubility and specific rotation consistency (+9°, c=1 DMF, 24°C) that supports reliable solution preparation for stoichiometric coupling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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